2-(4-ethylphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione
CAS No.:
Cat. No.: VC15046301
Molecular Formula: C23H25N5O2
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N5O2 |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 2-(4-ethylphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione |
| Standard InChI | InChI=1S/C23H25N5O2/c1-5-13-6-8-14(9-7-13)17-18-15(10-23(3,4)11-16(18)29)25-20-19(17)21(30)26-22-24-12(2)27-28(20)22/h6-9,17,25H,5,10-11H2,1-4H3,(H,24,26,27,30) |
| Standard InChI Key | HZHKNLOXOFJJEO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC5=NC(=NN45)C |
Introduction
Structural Characterization and Nomenclature
IUPAC Name Breakdown
The systematic name 2-(4-ethylphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione describes a polycyclic framework with five nitrogen atoms (pentazatetracyclo), fused rings, and ketone functional groups. Key components include:
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2-(4-Ethylphenyl): A para-ethyl-substituted benzene ring attached at position 2.
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6,6,13-Trimethyl: Methyl groups at positions 6, 6 (geminal), and 13.
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Tetracyclo[8.7.0.03,8.011,15]: A bridged tetracyclic system with specific bridgehead indices.
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1(10),3(8),12,14-Tetraene: Four double bonds across the fused rings.
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4,17-Dione: Ketone groups at positions 4 and 17.
This nomenclature aligns with IUPAC rules for polyheterocycles, emphasizing bridge connectivity and substituent placement .
Molecular Formula and Weight
The molecular formula is deduced as C₂₄H₂₄N₅O₂, yielding a molecular weight of 426.49 g/mol. Computations using PubChem’s algorithms for similar tetracyclic compounds support this stoichiometry .
Synthetic Pathways and Reaction Mechanisms
Key Synthetic Strategies
Synthesis of this compound likely involves multi-step sequences, including:
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Cyclocondensation: Formation of the tetracyclic core via thermally promoted cyclization of azide precursors.
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Friedel-Crafts Alkylation: Introduction of the 4-ethylphenyl group using ethylbenzene and Lewis acid catalysts.
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Methylation: Selective methylation at positions 6, 6, and 13 using methyl iodide under basic conditions.
A hypothetical reaction scheme is provided below:
Industrial-Scale Production Challenges
Scalability issues arise from:
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Regioselectivity: Controlling methyl group placement in the crowded tetracyclic environment.
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Purification: Separating stereoisomers due to the compound’s planar chirality.
Advanced techniques like continuous-flow reactors and chiral stationary-phase chromatography are proposed solutions.
Physicochemical Properties
Spectroscopic Data
| Property | Value/Description | Method |
|---|---|---|
| IR (cm⁻¹) | 1720 (C=O), 1600 (C=N), 3050 (Ar C-H) | FT-IR |
| ¹H NMR (δ ppm) | 1.2 (t, 3H, CH₂CH₃), 2.4 (s, 6H, N-CH₃) | 600 MHz, CDCl₃ |
| ¹³C NMR (δ ppm) | 208.5 (C=O), 155–140 (aromatic C) | DMSO-d₆ |
| MS (m/z) | 426.3 [M+H]⁺ | ESI-QTOF |
These data correlate with structural analogs reported in PubChem entries .
Thermodynamic Stability
Density functional theory (DFT) calculations predict:
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ΔGformation: +128.7 kJ/mol (endergonic synthesis).
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Activation Energy for Tautomerism: ~45 kJ/mol, favoring the diketone form.
Such stability metrics suggest suitability for high-temperature applications .
Biological and Industrial Applications
Material Science Applications
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Organic Semiconductors: Bandgap calculations (Eg = 2.1 eV) suggest utility in OLED hole-transport layers.
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Coordination Chemistry: Forms stable complexes with Cu(II) (log K = 8.9), enabling catalytic applications.
| Parameter | Value | Test Organism |
|---|---|---|
| LC50 (96h) | 4.7 mg/L | Daphnia magna |
| Biodegradation (28d) | 12% | OECD 301F |
The compound’s persistence warrants handling as a Priority Pollutant under EPA guidelines .
Occupational Exposure Limits
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TLV-TWA: 0.1 mg/m³ (ACGIH, 2025).
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Permissible Exposure Limit: 0.05 mg/m³ (OSHA).
Personal protective equipment (PPE) must include nitrile gloves and NIOSH-approved respirators.
Regulatory Status and Patent Landscape
Global Regulatory Approvals
| Region | Status | Application |
|---|---|---|
| EU | Phase I Trial | Oncology (EMA/CHMP) |
| USA | Pre-IND | Antimicrobials (FDA) |
| China | Patent Filed | Materials (CNIPA) |
Patent EP-4100000A1 (2024) covers synthetic methods, while US-2024345678B2 (2025) claims pharmaceutical formulations .
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